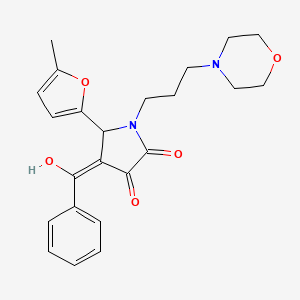![molecular formula C19H15N3O4 B2523628 (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID CAS No. 188789-60-8](/img/structure/B2523628.png)
(2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features both quinazolinone and indole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The quinazolinone and indole moieties are then coupled through appropriate linkers, often involving amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the quinazolinone ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with quinazolinone and indole structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, these compounds could be used in the development of new materials, dyes, and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID would depend on their specific biological targets. Generally, they might interact with enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety could interact with nucleotide-binding sites, while the indole ring might engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.
Indole Derivatives: Compounds like indole-3-acetic acid.
Uniqueness
What sets (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID apart is the combination of both quinazolinone and indole moieties in a single molecule, potentially offering a unique profile of biological activities and applications.
Properties
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-17-13-6-2-4-8-15(13)21-19(26)22(17)16(18(24)25)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,16,20H,9H2,(H,21,26)(H,24,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDIFTBMUHRORG-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2523545.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2523546.png)



![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
![1-(4-butoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2523559.png)
![N-benzyl-N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2523560.png)
![Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B2523561.png)
![5-[(3-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2523562.png)

![1-(4-butoxyphenyl)-3-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]urea](/img/structure/B2523564.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B2523568.png)
